molecular formula C12H13N3O3S B2494595 N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921865-55-6

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2494595
CAS No.: 921865-55-6
M. Wt: 279.31
InChI Key: VAJRDSUTPRSCSC-UHFFFAOYSA-N
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Description

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that contains both thiazole and furan rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl isothiocyanate with ethylamine, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of organic solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is unique due to the presence of both thiazole and furan rings, which contribute to its diverse biological activities. The ethylamino group enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

IUPAC Name

N-[4-[2-(ethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-2-13-10(16)6-8-7-19-12(14-8)15-11(17)9-4-3-5-18-9/h3-5,7H,2,6H2,1H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJRDSUTPRSCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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